molecular formula C8H10O4 B144821 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 5617-70-9

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Cat. No.: B144821
CAS No.: 5617-70-9
M. Wt: 170.16 g/mol
InChI Key: AXJVPXNVESYGDT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is an organic compound with the molecular formula C8H10O4. It is also known by its IUPAC name, 1,1-Cyclopropanedicarboxylic acid cyclic isopropylidene ester. This compound is characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a dioxaspiro octane ring system. It is a white to orange or green powder or crystal at room temperature .

Biochemical Analysis

Biochemical Properties

It is known to be used as a reagent to synthesize Bis-benzimidazoles, compounds that act as inhibitors of Type II Dihydrofolate reductase . This suggests that it may interact with enzymes and other biomolecules in the context of these reactions.

Molecular Mechanism

It is known to be involved in the synthesis of Bis-benzimidazoles, which inhibit Type II Dihydrofolate reductase

Metabolic Pathways

It is known to be involved in the synthesis of Bis-benzimidazoles , suggesting it may interact with enzymes or cofactors in this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropylidene derivatives under acidic conditions. The reaction proceeds through the formation of a cyclic isopropylidene ester intermediate, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a subject of interest in various fields of scientific research .

Properties

IUPAC Name

6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJVPXNVESYGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C2(CC2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204702
Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-70-9
Record name 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione in organic synthesis?

A: this compound is a valuable building block in organic synthesis, particularly for creating four-carbon chains through homo-Michael reactions. It also serves as a precursor for synthesizing various five- and six-membered heterocycles. []

Q2: How is this compound utilized in the synthesis of antiviral agents like Penciclovir and Famciclovir?

A: Researchers have developed a practical synthetic route for Penciclovir and Famciclovir using this compound. This compound acts as a readily available precursor for the diacetate side chain present in these antiviral drugs. It couples regioselectively with N2-acetyl-7-benzylguanine, leading to the formation of the key intermediate that is further transformed into Penciclovir and Famciclovir. []

Q3: Can you elaborate on the reaction of this compound with amines?

A: While the provided abstracts don't offer detailed information on the reaction of this compound with amines, one abstract mentions a study focusing on the structure of compounds resulting from this specific reaction. [] This suggests the reaction might involve ring-opening and subsequent modifications depending on the amine used.

Q4: Has this compound been investigated for corrosion inhibition properties?

A: Yes, a derivative of this compound, namely 1-benzoyl-2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Pt-5), has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Electrochemical analyses, including impedance spectroscopy and potentiodynamic polarization, alongside weight loss measurements, revealed Pt-5 exhibited a maximum inhibition efficiency of 92.85% at a specific concentration. This corrosion inhibition is attributed to the adsorption of Pt-5 onto the metal surface, following the Langmuir isotherm model. Further investigations, incorporating Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, corroborated the experimental findings and provided insights into the adsorption mechanism. []

Q5: Where can I find more information about the spectroscopic properties of this compound?

A: For detailed spectroscopic data on this compound, refer to the work by Maquestiau and Helferty cited in the provided abstract. [] This reference likely contains information on mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, which are crucial for structural characterization.

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